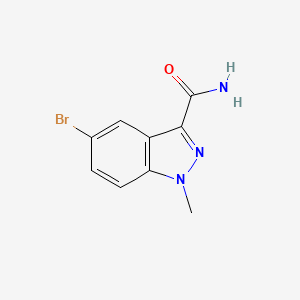

5-Bromo-1-methyl-1H-indazole-3-carboxamide

Description

5-Bromo-1-methyl-1H-indazole-3-carboxamide is a brominated indazole derivative characterized by a methyl group at the N1 position and a carboxamide substituent at the C3 position. Its molecular formula is C₉H₇BrN₃O (molecular weight: 261.08 g/mol).

Properties

IUPAC Name |

5-bromo-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRWMSRXZFBDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Indazole Precursors

Optimization Strategies

Solvent and Temperature Effects

Catalytic and Stoichiometric Additives

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves alkylation yields by 15–20%.

-

Radical Inhibitors: Addition of BHT (butylated hydroxytoluene) suppresses polybromination during electrophilic substitution.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

-

Microreactor Bromination: Sub-millimeter channels enable precise temperature control (90±2°C), reducing reaction time to 4 hours.

-

Automated Chromatography: Simulated moving bed (SMB) systems purify intermediates with >99% purity.

Analytical Characterization

Critical Spectral Data:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indazole-3-carboxylic acid amide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

5-Bromo-1-methyl-1H-indazole-3-carboxamide serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to target specific protein kinases and enzymes, making it a valuable component in drug development aimed at treating diseases such as cancer and infections.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines, including K562 cells (human chronic myelogenous leukemia). The compound induces apoptosis by modulating Bcl2 family proteins and affecting the p53/MDM2 pathway, with an IC50 value of 5.15 µM indicating effective concentrations for inducing cell death.

Antimicrobial Properties

this compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives outperform standard antibiotics like ciprofloxacin. The following table summarizes the antimicrobial efficacy of the compound against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | High |

This biological activity is attributed to its ability to inhibit specific enzymes involved in bacterial growth and proliferation.

Material Science Applications

Polymer Incorporation

The compound can be incorporated into polymers to enhance properties such as thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for electronic devices and protective coatings.

Case Study: K562 Cell Line

A study investigating the effects of this compound on K562 cells revealed its potential as an anticancer agent. The compound induced apoptosis through modulation of key proteins involved in cell survival pathways .

Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity, indicating its potential use in developing new antibiotics or enhancing existing ones.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives used.

Comparison with Similar Compounds

Substituent Variations in Brominated Indazoles

The following table summarizes key structural and physical properties of 5-Bromo-1-methyl-1H-indazole-3-carboxamide and related indazole derivatives:

Comparison with Brominated Indole Derivatives

While indazoles and indoles share fused aromatic systems, the presence of a pyrazole ring in indazoles (vs. a pyrrole in indoles) alters electronic properties and hydrogen-bonding capacity. For example:

- 5-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS 400071-95-6, similarity 0.84) has a carboxylic acid group at C3 and a methyl group at N1.

Impact of Substituent Position and Halogenation

- Dual Halogenation : 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1360953-31-6) combines bromine and fluorine, which may synergistically improve pharmacokinetic properties such as target affinity and half-life .

Key Research Findings and Implications

Functional Group Influence : The carboxamide group in this compound offers superior hydrogen-bonding capability compared to methyl or ester derivatives, making it a candidate for enzyme inhibition studies .

Synthetic Accessibility: Methyl and ethyl esters (e.g., CAS 78155-74-5) are common intermediates for generating carboxamides via hydrolysis or aminolysis, suggesting feasible routes to synthesize the target compound .

Biological Activity

5-Bromo-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and an amide group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Structure and Composition

The chemical formula for this compound is . The compound features a fused benzene and pyrazole ring, typical of indazoles, which contributes to its biological activity.

Synthesis Methods

The synthesis typically involves:

- Bromination : The starting material, 1-methyl-1H-indazole-3-carboxylic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid.

- Amidation : The carboxylic acid group is converted to an amide using reagents such as thionyl chloride followed by reaction with ammonia or an amine.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, one study found that related compounds exhibited significant inhibitory effects on various cancer cell lines, including K562 cells, with IC50 values indicating effective concentrations for inducing apoptosis .

Case Study: K562 Cell Line

- Compound Tested : this compound derivative

- IC50 Value : 5.15 µM

- Mechanism : Induces apoptosis by modulating Bcl2 family proteins and affecting the p53/MDM2 pathway .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that certain derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .

Summary of Antimicrobial Efficacy

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | High |

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific protein kinases or other enzymes, thereby blocking critical pathways in cancer cell proliferation.

- Apoptotic Pathways : It influences apoptotic signaling pathways, promoting cell death in cancerous cells while sparing normal cells .

Structural Comparison

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indazole | Lacks methyl and amide groups | Lower activity compared to derivatives |

| 1-Methyl-1H-indazole | Lacks bromine atom | Less effective in anticancer assays |

| 5-Bromo-1-methyl-1H-indazole | Contains both bromine and amide groups | Enhanced reactivity and biological activity |

Conclusion on Uniqueness

The presence of both the bromine atom and the amide group in this compound significantly enhances its chemical reactivity and biological activity compared to structurally similar compounds .

Future Directions

Research into this compound should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To further elucidate its action at the molecular level.

- Derivatives Development : Exploring modifications to improve selectivity and reduce toxicity.

Q & A

Q. What collaborative approaches enhance reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.